molecular formula C21H29NO2 B4312487 N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide

N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide

Cat. No.: B4312487
M. Wt: 327.5 g/mol
InChI Key: KCYAJLBSRCMWIG-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide is a synthetic organic compound characterized by the presence of an adamantane moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide typically involves the reaction of 1-adamantanol with 2-bromoethylamine to form the intermediate N-(2-(1-adamantyloxy)ethyl)amine. This intermediate is then reacted with 4-dimethylaminobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and scalable methods such as continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or chloromethane under acidic conditions.

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The benzamide structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-adamantyloxy)ethyl)-N-methyl-4-nitrobenzamide
  • N-(2-(4-methoxyphenoxy)ethyl)-2-nitrobenzamide
  • N-(2-(dimethylamino)ethyl)-4-nitrobenzamide

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide stands out due to its specific combination of the adamantane moiety and benzamide structure, which imparts unique chemical and biological properties. This combination enhances its stability, binding affinity, and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-15-3-5-19(6-4-15)20(23)22(2)7-8-24-21-12-16-9-17(13-21)11-18(10-16)14-21/h3-6,16-18H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYAJLBSRCMWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)CCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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